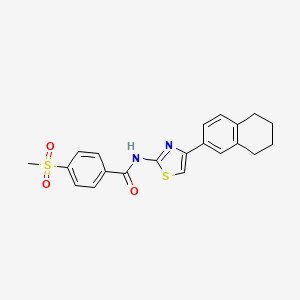
4-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Research has demonstrated the synthesis of phenylaminosulfanyl-1,4-naphthoquinone derivatives, which exhibit potent cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). Compounds derived from this synthesis process, such as 5e, 5f, and 5p, showed remarkable cytotoxic activities through mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase. These findings suggest the potential of such compounds as anticancer agents, highlighting their low toxicity in normal human kidney cells (HEK293) and their ability to upregulate caspase-3 and caspase-7 proteins, indicating a promising direction for cancer treatment research (Ravichandiran et al., 2019).
Antimicrobial and Antifungal Actions
Further studies explored the synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems, leading to the discovery of compounds with significant antimicrobial and antifungal activities. One such study identified a compound with high antimicrobial activity, suggesting its potential for further exploration as an antimicrobial agent. These compounds exhibited sensitivity to both Gram-positive and Gram-negative bacteria and showed antifungal activity against Candida albicans, underscoring their promise for developing new antimicrobial and antifungal therapies (Sych et al., 2019).
Electrophysiological and Antiarrhythmic Properties
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has uncovered compounds with significant potency in in vitro cardiac electrophysiological assays, comparable to known selective class III agents. These studies suggest the potential of these compounds for developing new treatments for arrhythmias, highlighting their effectiveness in models of reentrant arrhythmias and their comparable efficacy to clinical trial drugs (Morgan et al., 1990).
Antitubercular and Antimicrobial Agents
Novel sulfonyl derivatives have been synthesized and characterized for their antibacterial, antifungal, and antitubercular activities. Certain compounds have been identified as excellent antitubercular molecules, exhibiting significant activity against Mycobacterium tuberculosis H37Rv. These findings contribute to the ongoing search for effective treatments against tuberculosis and other microbial infections, offering insights into the development of new antimicrobial and antitubercular agents (Kumar et al., 2013).
Eigenschaften
IUPAC Name |
4-methylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-28(25,26)18-10-8-15(9-11-18)20(24)23-21-22-19(13-27-21)17-7-6-14-4-2-3-5-16(14)12-17/h6-13H,2-5H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOAJCFOYFJXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2882028.png)
![Ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2882029.png)


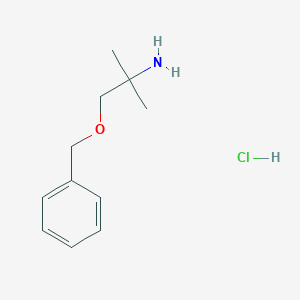
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2882037.png)
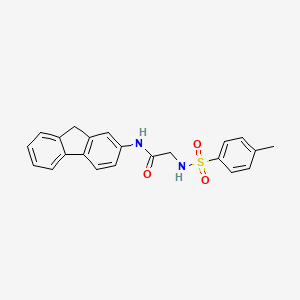
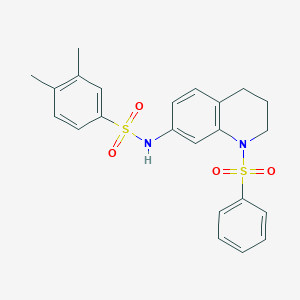
![2-Chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone](/img/structure/B2882043.png)
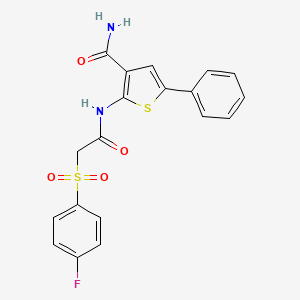
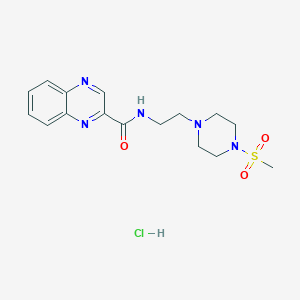

![N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2882049.png)
![N-benzyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2882050.png)